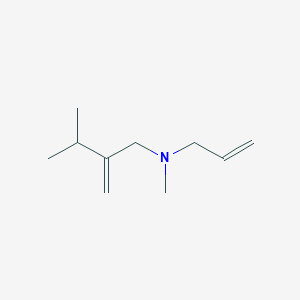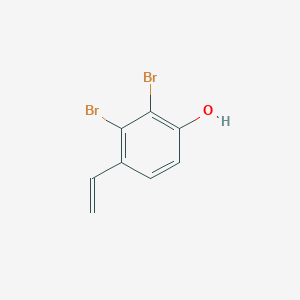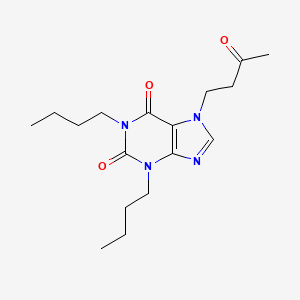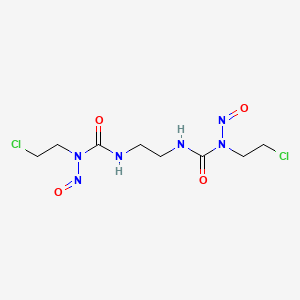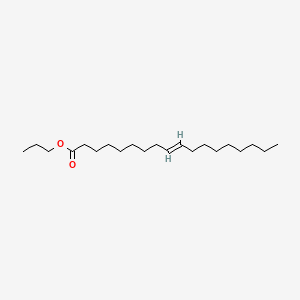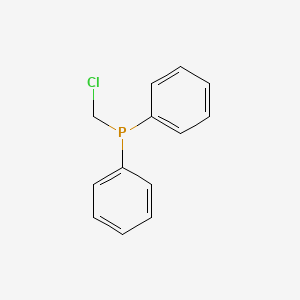
Chloromethyldiphenylphosphine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloromethyldiphenylphosphine is an organophosphorus compound with the chemical formula C13H12ClP. It is a colorless to pale yellow liquid with a pungent odor. This compound is primarily used as a reagent in organic synthesis, particularly in the preparation of phosphine ligands and other organophosphorus compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Chloromethyldiphenylphosphine can be synthesized through several methods. One common method involves the reaction of diphenylphosphine with chloromethyl methyl ether in the presence of a base such as sodium hydride. The reaction typically occurs at room temperature and yields this compound along with sodium chloride as a byproduct .
Another method involves the reaction of diphenylphosphine with chloromethyl chloroformate. This reaction also takes place at room temperature and produces this compound and carbon dioxide as byproducts .
Industrial Production Methods
On an industrial scale, this compound is produced by the reaction of diphenylphosphine with chloromethyl methyl ether in the presence of a base. The reaction is carried out in a solvent such as tetrahydrofuran (THF) to facilitate the reaction and improve the yield .
Analyse Chemischer Reaktionen
Types of Reactions
Chloromethyldiphenylphosphine undergoes various types of chemical reactions, including:
Reduction: The compound can be reduced to diphenylphosphine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: This compound oxide.
Reduction: Diphenylphosphine.
Substitution: Various phosphine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chloromethyldiphenylphosphine has several scientific research applications, including:
Wirkmechanismus
Chloromethyldiphenylphosphine exerts its effects primarily through its ability to form strong bonds with various nucleophiles. The compound’s phosphorus atom acts as an electrophilic center, allowing it to react with nucleophiles such as amines, alcohols, and thiols. This reactivity is crucial for its role in organic synthesis and the formation of phosphine ligands .
Vergleich Mit ähnlichen Verbindungen
Chloromethyldiphenylphosphine can be compared with other similar compounds, such as:
Chlorodiphenylphosphine: Both compounds are used in the synthesis of phosphine ligands, but this compound has an additional chloromethyl group, making it more versatile in certain reactions.
Diphenylphosphine: While diphenylphosphine lacks the chloromethyl group, it is still a valuable reagent in organic synthesis.
Triphenylphosphine: Triphenylphosphine is another widely used phosphine ligand, but it lacks the reactivity of the chloromethyl group present in this compound.
Eigenschaften
IUPAC Name |
chloromethyl(diphenyl)phosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClP/c14-11-15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAQXQKXFEBWDTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CCl)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClP |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60527809 |
Source


|
| Record name | (Chloromethyl)(diphenyl)phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60527809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.66 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57137-53-8 |
Source


|
| Record name | (Chloromethyl)(diphenyl)phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60527809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[(Bromomethyl)selanyl]benzene](/img/structure/B14620278.png)
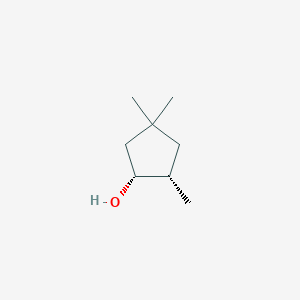
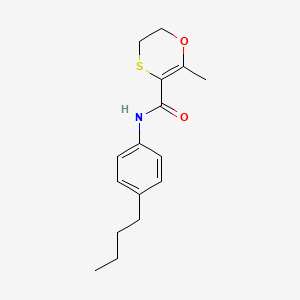

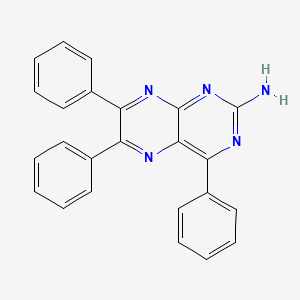
![4-Piperidinol, 1,2,5-trimethyl-4-[(phenylthio)ethynyl]-](/img/structure/B14620315.png)
![2-{(E)-[(3-Aminophenyl)(anilino)methylidene]amino}benzoic acid](/img/structure/B14620316.png)
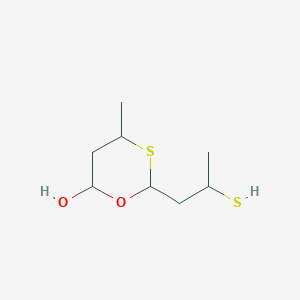
![[1-(Phenylsulfanyl)cyclopentyl]methanol](/img/structure/B14620324.png)
